Blastmycetin A
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Overview
Description
Blastmycetin A is a natural product found in Streptomyces blastmyceticus with data available.
Scientific Research Applications
Blastmycetin A in Tumor Promotion
This compound, a metabolite isolated from the actinomycete Streptoverticillium blastmyceticum, has been studied for its potential role in tumor promotion. It has been found to bind strongly to phorbol ester receptors, indicating its potency as a tumor promoter in vivo, comparable to teleocidins A-1 and B-4 (Irie et al., 1994).
Biosynthesis of Teleocidin-Related Metabolites
Research into the biosynthesis of teleocidin-related metabolites, including this compound, has been conducted. A proposed biosynthetic pathway, derived from experiments with various labeled precursors, has been key in understanding the production of these metabolites (Irie et al., 1990).
Role in Transgenesis
Although not directly related to this compound, studies involving embryonic stem cells from blastocysts have been instrumental in understanding cellular processes. These studies demonstrate the use of blastocyst-derived stem cells in transgenesis, which is a crucial technique in genetic research and has implications in various scientific fields (Gossler et al., 1986).
Data Mining and Functional Annotation
The Blast2GO suite, a bioinformatics resource, aids in functional annotation of DNA or protein sequences. While not directly mentioning this compound, tools like Blast2GO are critical in deciphering the functional implications of complex molecules such as this compound, especially in large-scale genomics studies (Götz et al., 2008).
Research on Related Compounds
While the specific research on this compound might be limited, studies on compounds with similar structures or biological activities, such as dihydromyricetin, provide valuable insights. Dihydromyricetin has shown various pharmacological effects, including antibacterial activity, which might be relevant in understanding the broader class of compounds to which this compound belongs (Liu et al., 2016).
Properties
CAS No. |
107783-16-4 |
---|---|
Molecular Formula |
C35H46N6O4 |
Molecular Weight |
614.791 |
InChI |
InChI=1S/C35H46N6O4/c1-18(2)32-34(44)38-24(16-42)12-22-14-36-30-20(7-9-26(28(22)30)40(32)5)11-21-8-10-27-29-23(15-37-31(21)29)13-25(17-43)39-35(45)33(19(3)4)41(27)6/h7-10,14-15,18-19,24-25,32-33,36-37,42-43H,11-13,16-17H2,1-6H3,(H,38,44)(H,39,45)/t24-,25-,32-,33-/m0/s1 |
InChI Key |
WWTFTXAQTQQCPQ-HXBJNPKNSA-N |
SMILES |
CC(C)C1C(=O)NC(CC2=CNC3=C(C=CC(=C23)N1C)CC4=C5C6=C(C=C4)N(C(C(=O)NC(CC6=CN5)CO)C(C)C)C)CO |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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